

Spectroscopic Profile of 5-Nitronaphthalene-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitronaphthalene-1-carboxylic acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitronaphthalene-1-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally similar molecules. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **5-Nitronaphthalene-1-carboxylic acid** in research and development settings.

Chemical Structure and Properties:

- IUPAC Name: **5-Nitronaphthalene-1-carboxylic acid**[\[1\]](#)
- Molecular Formula: C₁₁H₇NO₄[\[1\]](#)
- Molecular Weight: 217.18 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 1975-44-6[\[1\]](#)

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **5-Nitronaphthalene-1-carboxylic acid**. These predictions are derived from the known spectral

characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the six aromatic protons and the single carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.5 and 9.0 ppm, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxyl groups. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm.^{[3][4][5]} The coupling patterns (doublets, triplets, etc.) of the aromatic protons will be complex due to their positions on the naphthalene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carboxyl carbon is typically found in the 165-185 ppm range for aromatic carboxylic acids.^{[3][4][5]} The carbon atoms of the naphthalene ring will resonate between approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded. Quaternary carbons (those without attached protons) will likely show weaker signals. For comparison, the structurally related 5-nitro-1-naphthalenecarbonitrile provides some insight into the chemical shifts of the nitronaphthalene core carbons.^[6]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹ H NMR	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
>10.0	Carboxylic acid (-COOH)	>10 (likely ~12)	Broad Singlet
7.5 - 9.0	Aromatic (6H)	7.5 - 9.0	Multiplets
¹³ C NMR	Assignment	Predicted Chemical Shift (δ , ppm)	
165 - 175	Carboxylic acid (-COOH)		
~148	C-NO ₂		
120 - 140	Aromatic CH & C		

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **5-Nitronaphthalene-1-carboxylic acid**, the key absorptions will be from the carboxylic acid and the nitro group.

Table 2: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch of carboxylic acid (hydrogen-bonded)
1710-1680	Strong	C=O stretch of carboxylic acid (conjugated)
1600-1450	Medium-Strong	C=C stretch of aromatic ring
1550-1510	Strong	Asymmetric NO ₂ stretch
1360-1320	Strong	Symmetric NO ₂ stretch
1320-1210	Medium	C-O stretch of carboxylic acid
950-910	Medium, Broad	O-H bend of carboxylic acid dimer
900-675	Medium-Strong	C-H out-of-plane bend of substituted naphthalene

The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.
[3][4][5] The C=O stretch is expected at a slightly lower wavenumber than non-conjugated carboxylic acids due to conjugation with the naphthalene ring.[3][4] The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group are also highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Table 3: Predicted Mass Spectrometry Data

m/z Value	Assignment	Fragmentation Pathway
217	[M] ⁺ (Molecular ion)	-
200	[M-OH] ⁺	Loss of hydroxyl radical
189	[M-NO ₂] ⁺	Loss of nitro group
172	[M-COOH] ⁺	Loss of carboxyl radical
126	[C ₁₀ H ₆] ⁺ (Naphthalene fragment)	Further fragmentation

The molecular ion peak [M]⁺ is expected at m/z 217, corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The loss of the nitro group (-NO₂, M-46) is also a probable fragmentation pathway.

Experimental Protocols

While specific experimental parameters for this compound are not widely published, the following are generalized protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like **5-Nitronaphthalene-1-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.
- Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, especially for quaternary carbons.

- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

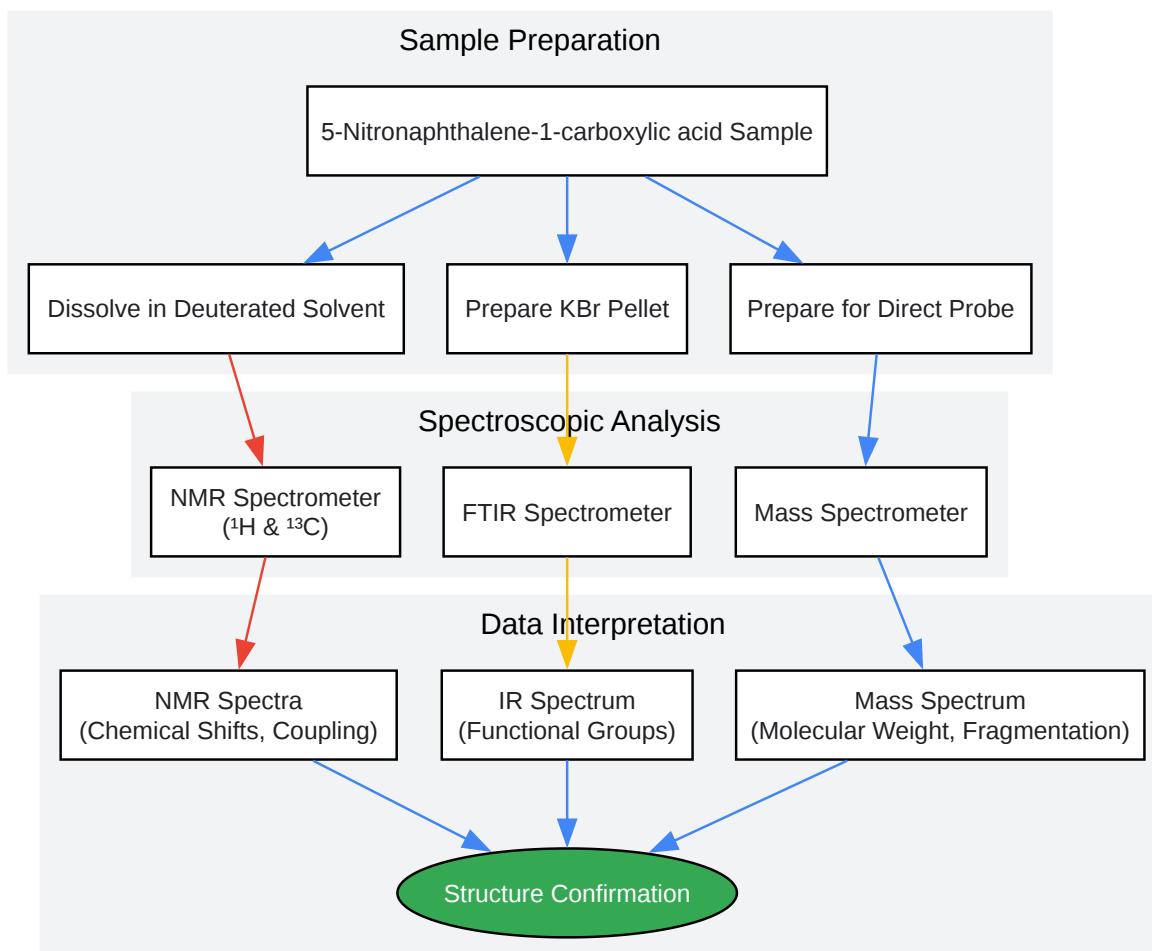
- Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition: Set the spectral range, typically from 4000 to 400 cm^{-1} . Select an appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio. Record the spectrum.
- Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of **5-Nitronaphthalene-1-carboxylic acid**.



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Caption: A generalized workflow for the spectroscopic characterization of **5-Nitronaphthalene-1-carboxylic acid**.

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